molecular formula C28H28N2O7S B15033319 ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15033319
M. Wt: 536.6 g/mol
InChI Key: LNCAIKRMRKLUGT-XTQSDGFTSA-N
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Description

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then coupled under specific conditions to form the final product. Common steps include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Thiazole ring synthesis: This involves the cyclization of a thioamide with a haloketone.

    Coupling reactions: The intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: HNO3 for nitration, Br2 for bromination

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of other complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazole ring, a pyrrole moiety, and various aromatic substituents. Its molecular formula is C28H28N2O6SC_{28}H_{28}N_{2}O_{6}S with a molecular weight of approximately 520.59 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of thiazole and pyrrole exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various in vitro models.

A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins such as Bcl-2 and Bax .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar thiazole and pyrrole derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . The broad-spectrum activity suggests potential applications in treating infections caused by resistant bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It might interact with specific receptors on cell surfaces, altering signaling pathways that lead to cell death or growth inhibition.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) can lead to oxidative damage in cancer cells, promoting apoptosis.

Case Study 1: Antitumor Efficacy

In a controlled study involving human breast cancer cell lines (MDA-MB-231), the compound was assessed for its cytotoxic effects. Results showed that it significantly reduced cell viability in a dose-dependent manner, with an IC50 value determined at approximately 25 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values of 50 µg/mL against both strains, indicating strong antibacterial activity compared to standard antibiotics .

Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntitumorIC50 ~25 µMApoptosis induction
AntimicrobialMIC ~50 µg/mLGrowth inhibition

Properties

Molecular Formula

C28H28N2O7S

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H28N2O7S/c1-6-36-19-12-13-20(15(3)14-19)23(31)21-22(17-8-10-18(35-5)11-9-17)30(26(33)24(21)32)28-29-16(4)25(38-28)27(34)37-7-2/h8-14,22,31H,6-7H2,1-5H3/b23-21+

InChI Key

LNCAIKRMRKLUGT-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)O)C

Origin of Product

United States

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